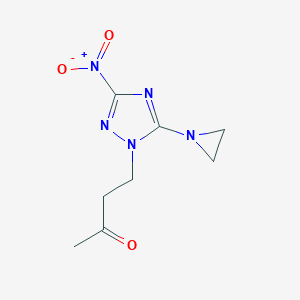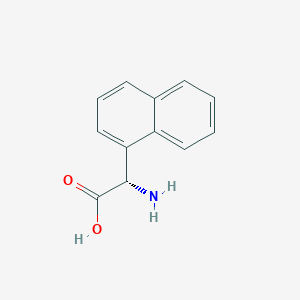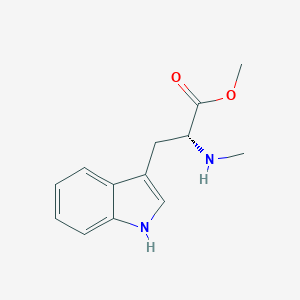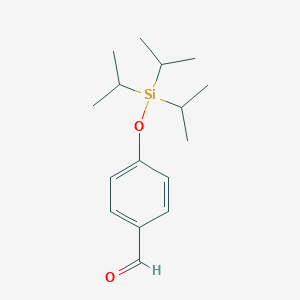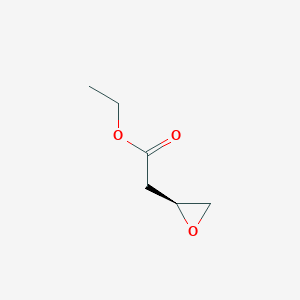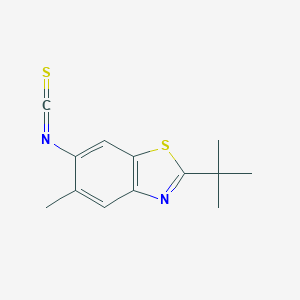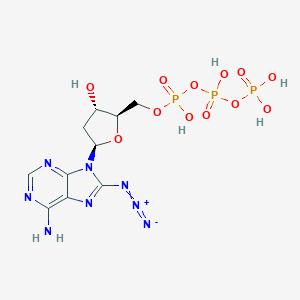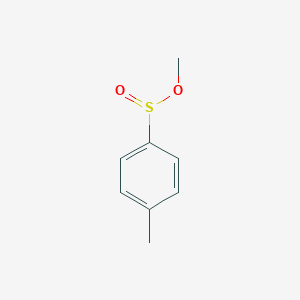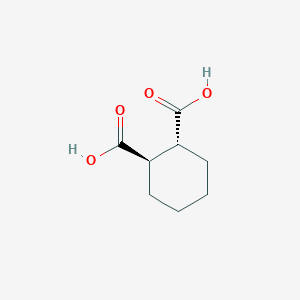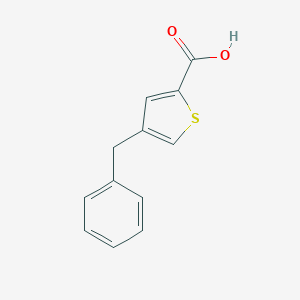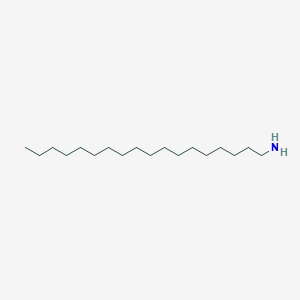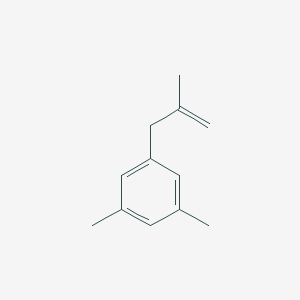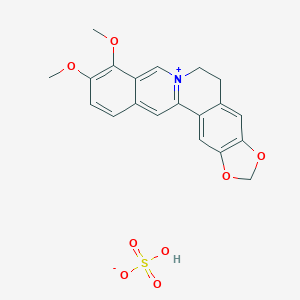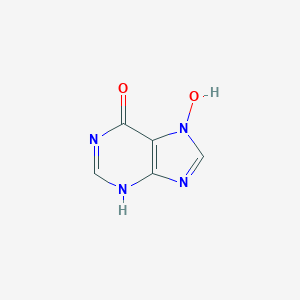
1,9-Dihydro-6H-purin-6-one 7-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Dihydro-6H-purin-6-one 7-oxide, also known as 7-oxo-guanine, is a purine derivative that has gained attention in recent years due to its potential applications in scientific research. This molecule is of interest due to its ability to mimic the natural DNA base guanine, making it a useful tool for studying DNA replication and repair mechanisms.
Mecanismo De Acción
The mechanism of action of 1,9-Dihydro-6H-purin-6-one 7-oxide is related to its ability to mimic guanine in DNA. During DNA replication, the molecule can be incorporated into the growing DNA strand, leading to potential replication errors or damage. This can then activate DNA repair mechanisms, allowing researchers to study the repair process.
Efectos Bioquímicos Y Fisiológicos
While 1,9-Dihydro-6H-purin-6-one 7-oxide is not typically used for physiological applications, it has been shown to have some biochemical effects. For example, the molecule has been shown to inhibit the activity of certain DNA polymerases, which could have potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,9-Dihydro-6H-purin-6-one 7-oxide in lab experiments is its ability to mimic guanine in DNA. This allows researchers to study DNA replication and repair mechanisms in a controlled environment. However, one limitation is that the molecule is not naturally occurring, meaning that its effects on biological systems may not be fully understood.
Direcciones Futuras
There are a number of potential future directions for research involving 1,9-Dihydro-6H-purin-6-one 7-oxide. One area of interest is in the development of new cancer therapies that target the molecule's ability to inhibit DNA polymerase activity. Additionally, the molecule could be used to study the effects of oxidative damage on DNA and the mechanisms by which this damage is repaired. Further research is needed to fully understand the potential applications of 1,9-Dihydro-6H-purin-6-one 7-oxide in scientific research.
Métodos De Síntesis
The synthesis of 1,9-Dihydro-6H-purin-6-one 7-oxide can be achieved through a number of methods. One common method involves the reaction of guanine with hydrogen peroxide in the presence of a catalyst such as iron(III) chloride. This reaction yields 1,9-Dihydro-6H-purin-6-one 7-oxidee as a product, which can be purified through various chromatography techniques.
Aplicaciones Científicas De Investigación
1,9-Dihydro-6H-purin-6-one 7-oxide has potential applications in a variety of scientific research fields. One area of interest is in the study of DNA replication and repair mechanisms. Since 1,9-Dihydro-6H-purin-6-one 7-oxidee can mimic guanine, it can be incorporated into DNA strands during replication. This allows researchers to study how DNA polymerases interact with damaged DNA and how repair mechanisms are activated.
Propiedades
Número CAS |
118974-81-5 |
|---|---|
Nombre del producto |
1,9-Dihydro-6H-purin-6-one 7-oxide |
Fórmula molecular |
C5H4N4O2 |
Peso molecular |
152.11 g/mol |
Nombre IUPAC |
7-hydroxy-1H-purin-6-one |
InChI |
InChI=1S/C5H4N4O2/c10-5-3-4(6-1-7-5)8-2-9(3)11/h1-2,11H,(H,6,7,10) |
Clave InChI |
RBAILXDIIWBFAV-UHFFFAOYSA-N |
SMILES isomérico |
C1=NC(=O)C2=C(N1)N=CN2O |
SMILES |
C1=NC2=C(C(=O)N1)N(C=N2)O |
SMILES canónico |
C1=NC(=O)C2=C(N1)N=CN2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



